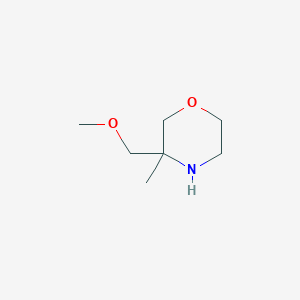
1-(oxan-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(oxan-2-yl)propan-2-amine is an organic compound, also known as oxazolidin-2-one, that is found in a variety of biological processes. It is a heterocyclic amine, which is a type of organic compound containing a nitrogen atom in the ring structure. This compound is used in a variety of applications, including for synthesis of other compounds and for drug development.
Aplicaciones Científicas De Investigación
1-(oxan-2-yl)propan-2-amine has a variety of applications in scientific research. It is used as an intermediate in organic synthesis, as a starting material for the synthesis of other compounds, and as a reagent for the development of pharmaceuticals. It is also used in the study of biochemical processes, such as enzymatic reactions, and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(oxan-2-yl)propan-2-amine is not fully understood. However, it is believed to be involved in the regulation of enzymatic reactions, as well as in the inhibition of certain proteins. In addition, it has been shown to affect the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
1-(oxan-2-yl)propan-2-amine has a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, such as acetylcholinesterase, and to inhibit the activity of certain proteins. It has also been shown to affect the activity of certain receptors, such as the serotonin 5-HT2A receptor. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(oxan-2-yl)propan-2-amine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, it is important to note that the compound is highly toxic and should be handled with care. In addition, it is important to note that the compound is highly reactive and should be stored in a cool, dry place.
Direcciones Futuras
1-(oxan-2-yl)propan-2-amine has a variety of potential applications in the future. For example, it could be used in the development of new drugs, as well as in the study of biochemical processes. In addition, it could be used to develop new methods of synthesis, as well as to study the effects of certain drugs on the body. Finally, it could be used to study the effects of environmental toxins on the body.
Métodos De Síntesis
1-(oxan-2-yl)propan-2-amine can be synthesized by a variety of methods. The most common method is the condensation reaction of an alkyl halide and an amine. This reaction produces a tertiary amine, which can then be reacted with an aldehyde or ketone to produce the desired compound. Other methods of synthesis include the reductive amination of an aldehyde or ketone, and the reaction of an amine with an ester.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxan-2-yl)propan-2-amine involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a primary amine, the formation of an oxirane ring, and the deprotection of the amine.", "Starting Materials": [ "2-aminopropan-1-ol", "2-bromo-1-oxane", "Sodium hydride (NaH)", "Diethyl ether (Et2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)" ], "Reaction": [ { "Step 1": "Protection of the primary amine", "Reactants": "2-aminopropan-1-ol, HCl, NaOH", "Conditions": "Room temperature, aqueous solution", "Products": "2-(chloromethyl)propan-1-ol" }, { "Step 2": "Formation of the oxirane ring", "Reactants": "2-(chloromethyl)propan-1-ol, NaH, Et2O, 2-bromo-1-oxane", "Conditions": "0-5°C, anhydrous conditions", "Products": "1-(oxan-2-yl)propan-2-ol" }, { "Step 3": "Deprotection of the amine", "Reactants": "1-(oxan-2-yl)propan-2-ol, HCl, EtOH", "Conditions": "Room temperature, reflux", "Products": "1-(oxan-2-yl)propan-2-amine" } ] } | |
Número CAS |
1566291-04-0 |
Nombre del producto |
1-(oxan-2-yl)propan-2-amine |
Fórmula molecular |
C8H17NO |
Peso molecular |
143.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



